(1-Cyclohexylpyrrolidin-3-yl)methanol CAS number
(1-Cyclohexylpyrrolidin-3-yl)methanol CAS number
Technical Monograph: (1-Cyclohexylpyrrolidin-3-yl)methanol
CAS Number: 100049-71-6 Formula: C₁₁H₂₁NO Molecular Weight: 183.29 g/mol [1]
Part 1: Executive Technical Summary
(1-Cyclohexylpyrrolidin-3-yl)methanol is a specialized saturated heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical scaffold for introducing the pyrrolidine pharmacophore—a "privileged structure" in drug discovery due to its ability to modulate physicochemical properties (LogP, solubility) and orient substituents in specific 3D vectors.
Unlike simple alkyl amines, the cyclohexyl-pyrrolidine fusion offers a balance of lipophilicity and metabolic stability. The primary hydroxyl group at the C3 position acts as a versatile synthetic handle, allowing for rapid derivatization into ethers, esters, carbamates, or halides, thereby facilitating the construction of Fragment-Based Drug Discovery (FBDD) libraries.
Part 2: Chemical Identity & Physicochemical Profile
This section consolidates the core data required for identification and property prediction.[2]
| Property | Value | Context |
| CAS Number | 100049-71-6 | Primary identifier for the racemic mixture. |
| IUPAC Name | (1-Cyclohexylpyrrolidin-3-yl)methanol | Systematic nomenclature. |
| SMILES | OCC1CCN(C2CCCCC2)C1 | Machine-readable string. |
| Molecular Weight | 183.29 Da | Monoisotopic mass. |
| LogP (Predicted) | ~1.8 - 2.2 | Indicates moderate lipophilicity; suitable for CNS penetration. |
| pKa (Predicted) | ~9.5 - 10.0 | Basic nitrogen; exists as a cation at physiological pH. |
| Boiling Point | ~110-115 °C (at 0.5 mmHg) | High-boiling liquid; requires high vacuum for distillation. |
| Appearance | Colorless to pale yellow oil | Viscous liquid at room temperature. |
Part 3: Synthetic Methodology (Self-Validating Protocol)
Core Directive: The most robust route to CAS 100049-71-6 is the Reductive Amination of cyclohexanone with pyrrolidin-3-ylmethanol. This method is preferred over direct alkylation (which suffers from over-alkylation) because it ensures mono-substitution and high chemoselectivity.
Mechanism of Action
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Imine Formation: The secondary amine (pyrrolidine core) attacks the ketone (cyclohexanone) to form a hemiaminal, which dehydrates to an iminium ion.
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Reduction: The iminium species is selectively reduced by a hydride source.[3] Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough to reduce the iminium ion without reducing the ketone starting material, minimizing side reactions.
Experimental Protocol
Reagents:
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Pyrrolidin-3-ylmethanol (1.0 equiv)
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Cyclohexanone (1.1 equiv)
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Sodium triacetoxyborohydride (STAB) (1.4 equiv)
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Acetic Acid (AcOH) (catalytic, 1-2 drops)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
Step-by-Step Workflow:
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Complexation (t=0): In a dry round-bottom flask under Nitrogen atmosphere, dissolve pyrrolidin-3-ylmethanol (10 mmol) in anhydrous DCE (30 mL).
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Activation: Add Cyclohexanone (11 mmol) and catalytic AcOH. Stir at room temperature for 30 minutes. Causality: This pre-equilibrium step allows the formation of the iminium intermediate.
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Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. Safety Note: Evolution of gas may occur; ensure venting.
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Reaction Phase: Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Validation Point (TLC/LCMS):
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Check: Aliquot 50 µL into methanol.
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Target: Disappearance of pyrrolidin-3-ylmethanol (m/z 102) and appearance of product (m/z 184).
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Quench & Workup: Quench with saturated aqueous NaHCO₃ (slow addition). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: The crude oil is often pure enough for use. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).
Figure 1: Reductive amination pathway utilizing STAB for chemoselective synthesis.
Part 4: Medicinal Chemistry Applications
(1-Cyclohexylpyrrolidin-3-yl)methanol acts as a bifunctional scaffold :
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The Cyclohexyl Group: Provides a bulky, lipophilic "cap" that fits into hydrophobic pockets of receptors (e.g., GPCRs like CCR5 or Muscarinic receptors). It shields the basic nitrogen, modulating pKa and improving blood-brain barrier (BBB) permeability.
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The Hydroxymethyl Handle: A vector for extending the molecule into polar regions of the binding pocket. It is rarely the final endpoint; rather, it is converted into diverse functionalities.
Derivatization Logic
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To Ethers (Williamson Synthesis): R-OH + R'-X -> R-O-R' (Used to reach distant H-bond acceptors).
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To Amines (via Mesylate): R-OH -> R-OMs -> R-NH-R' (Used to introduce a second basic center).
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To Carbamates: R-OH + Isocyanate -> R-O-C(=O)-NH-R' (Used to introduce rigid H-bond donors/acceptors).
Figure 2: Divergent synthesis strategies starting from the hydroxymethyl scaffold.
Part 5: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed:
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¹H NMR (CDCl₃, 400 MHz):
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δ 3.4–3.6 ppm (m, 2H): Characteristic signal for the -CH₂OH protons.
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δ 2.3–2.8 ppm (m): Ring protons adjacent to nitrogen and the methine proton of the cyclohexyl group.
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δ 1.0–1.9 ppm (m): Multiplet overlap of the cyclohexyl ring and pyrrolidine backbone protons.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Observed peak at m/z 184.2.
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TLC (DCM/MeOH 9:1):
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Stains strongly with Iodine or Ninhydrin (due to tertiary amine). Rf ≈ 0.3–0.4 depending on silica activation.
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References
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Angene Chemical. (1-Cyclohexylpyrrolidin-3-yl)methanol Product Entry. Retrieved from
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BLD Pharm. Product Datasheet: CAS 100049-71-6. Retrieved from
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference for STAB reduction).
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PubChem. Compound Summary for Pyrrolidine Derivatives. Retrieved from [4]
Sources
- 1. 100049-71-6|(1-Cyclohexylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-[1-(3-Methoxyphenyl)cyclohexyl]pyrrolidine | C17H25NO | CID 137332196 - PubChem [pubchem.ncbi.nlm.nih.gov]
